N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a thieno[3,2-d]pyrimidin-4-one core, a thioether linkage, and an acetamide group substituted with a 2,4-dimethylphenyl moiety. Its structure is characterized by:
- Thieno[3,2-d]pyrimidinone scaffold: A fused bicyclic system with sulfur and nitrogen atoms, contributing to π-π stacking and hydrogen-bonding interactions .
- Thioether bridge: Enhances metabolic stability compared to oxygen analogues .
- N-(2,4-Dimethylphenyl)acetamide: Aromatic substituents modulate electronic and steric properties, influencing target binding .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-15-4-7-18(8-5-15)13-27-23(29)22-20(10-11-30-22)26-24(27)31-14-21(28)25-19-9-6-16(2)12-17(19)3/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXIHFKIAOXRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound with potential therapeutic applications due to its unique structural features and biological properties. The compound falls under the category of thienopyrimidine derivatives, which have garnered attention for their diverse pharmacological activities.
The molecular formula of this compound is , with a molecular weight of 449.6 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for its role in various biological activities.
Anticholinesterase Activity
Research indicates that compounds similar to this compound exhibit significant anticholinesterase activity. This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can lead to increased levels of acetylcholine in the synaptic cleft, thereby improving cognitive function.
Table 1: Anticholinesterase Activity Data
| Compound Name | IC50 (µM) | Enzyme Target |
|---|---|---|
| Compound A | 0.03 | BuChE |
| Compound B | 0.04 | AChE |
| N-(2,4-dimethylphenyl)-... | TBD | TBD |
Antimicrobial Activity
Thienopyrimidine derivatives have also been studied for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study published in the Journal of Brazilian Chemistry Society, several thienopyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial activity.
The biological activity of this compound is believed to stem from its ability to interact with specific enzyme targets. For anticholinesterase activity, it likely binds to the active site of AChE and BuChE, preventing the breakdown of acetylcholine.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of thienopyrimidine derivatives. For instance:
- Synthesis Optimization : Researchers have developed microwave-assisted synthesis techniques that improve yield and purity.
- Structure-Activity Relationship (SAR) : Investigations into how variations in substituents affect potency and selectivity have provided insights into designing more effective inhibitors.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Variations
Notes:
- The target compound’s synthesis likely follows methods analogous to , where sodium methylate facilitates alkylation of a thiol-containing pyrimidinone with a chloroacetamide derivative .
- Yields for analogues range from 60–85%, influenced by substituent electronic effects (e.g., electron-withdrawing groups like Cl reduce reactivity) .
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3-(4-methylbenzyl) group in the target compound increases logP compared to smaller substituents (e.g., ethyl in ) .
- Melting Points : Higher melting points correlate with rigid substituents (e.g., dichlorophenyl in : 230–232°C vs. benzyl in : N/A) .
- Solubility : Polar groups (e.g., methoxy in ) enhance aqueous solubility, whereas methyl groups (target compound) favor lipid membranes .
Antimicrobial Activity
Notes:
- Benzimidazole-containing derivatives (e.g., 4j) show superior activity due to DNA intercalation or enzyme inhibition .
Antiproliferative and Structural Insights
- : Oxadiazole-acetamide hybrids exhibit antiproliferative activity via kinase inhibition, highlighting the acetamide’s role in target binding .
- Crystallography () : Substituent orientation (e.g., dichlorophenyl twisted at 61.8°) impacts molecular packing and stability . The target compound’s 4-methylbenzyl group may adopt a planar conformation, favoring crystal lattice stability.
Key Differences and Innovations
Substituent Diversity: The target compound’s 2,4-dimethylphenyl group offers a unique balance of steric bulk and electron-donating effects, distinct from electron-withdrawing (Cl, NO₂) or polar (OCH₃) groups in analogues .
Synthetic Efficiency : Higher yields (e.g., 80–85% in ) are achieved with optimized stoichiometry (2.6–2.8-fold sodium methylate) .
Thermal Stability: Methyl substituents (e.g., 4-methyl in pyrimidinone core) enhance thermal stability compared to hydrogen or ethyl groups .
Preparation Methods
Cyclocondensation of Thiophene Carboxamides
A widely employed method involves the cyclocondensation of 2-aminothiophene-3-carboxamide derivatives with formic acid or formamide. For instance, Kanawade et al. demonstrated that treating 2-amino-3,5-dicyanothiophene with formic acid under reflux yields thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Adapting this method, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes cyclocondensation with triethyl orthoacetate under microwave irradiation to form the pyrimidinone ring, achieving yields exceeding 80%.
Reaction Conditions:
Thorpe-Ziegler Cyclization
An alternative route involves Thorpe-Ziegler cyclization, where a mercaptocarbonitrile group on a pyrimidine ring undergoes intramolecular cyclization. Abdel Hamid et al. reported the synthesis of thieno[3,4-d]pyrimidines by treating pyrimidine derivatives with alkyl chloroacetate, followed by deprotonation and cyclization in basic conditions. For the target compound, this method would require a pre-functionalized pyrimidine with a mercapto group at position 3.
Reaction Scheme:
$$
\text{Pyrimidine-SH} + \text{ClCH}_2\text{COOR} \xrightarrow{\text{Base}} \text{Thieno[3,2-d]pyrimidin-4-one} + \text{HCl}
$$
Key Parameters:
- Base: Potassium carbonate or triethylamine
- Solvent: Dimethylformamide (DMF) or ethanol
- Yield: 70–75%
Formation of the Thioacetamide Moiety
The thioether linkage at position 2 is introduced through nucleophilic aromatic substitution (SNAr) or thiol-disulfide exchange .
SNAr with Mercaptoacetic Acid Derivatives
A chlorinated intermediate at position 2 reacts with N-(2,4-dimethylphenyl)thioacetamide. Abu-Hashem et al. utilized similar conditions for thieno[2,3-d]pyrimidines, employing potassium carbonate in DMF at 80°C.
Reaction Scheme:
$$
\text{Cl-Thienopyrimidinone} + \text{HSCH}2\text{CONH-Ar} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound} + \text{KCl}
$$
Parameters:
Oxidative Coupling of Thiols
An alternative approach involves oxidizing a thiol intermediate to a disulfide, followed by reduction to the thioether. This method, detailed in EP2981520B1, ensures milder conditions for acid-sensitive substrates.
Steps:
- Convert chloride to thiol using thiourea.
- Oxidize to disulfide with H$$2$$O$$2$$.
- Reduce with NaBH$$_4$$ in the presence of N-(2,4-dimethylphenyl)acetamide.
Alternative Synthetic Routes
One-Pot Tandem Reactions
Recent advances enable tandem cyclization-alkylation-thiolation sequences. A patent by Ali and Saleh describes a one-pot synthesis of thienopyrimidines using ketene aminothioacetal intermediates, reducing purification steps.
Advantages:
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates cyclocondensation and alkylation steps. Davoodnia et al. achieved 90% yield in thieno[2,3-d]pyrimidin-4(3H)-one synthesis under solvent-free microwave conditions.
Comparison Table:
| Method | Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| Conventional Heating | Reflux, DMF, 8–12 h | 65–75 | 12 |
| Microwave | Solvent-free, 140°C, 300 W | 85–90 | 0.5 |
Q & A
Q. What mechanistic insights explain off-target effects observed in kinase inhibition assays?
- Methodological Answer :
- Kinome-wide profiling : Use SelectScreen™ panels to assess selectivity across 468 kinases.
- Structural analysis : Compare binding modes in off-target kinases (e.g., ABL1 vs. EGFR) via homology modeling.
- Example : Off-target inhibition of JAK2 was traced to a conserved salt bridge with Glu898, prompting steric shielding via bulkier substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
